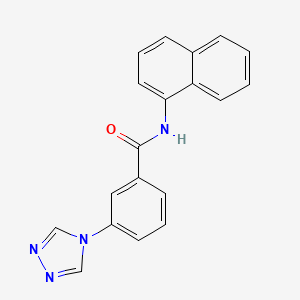![molecular formula C19H23NO2 B5315044 N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)
N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is commonly known as Etomidate or Amidate and is used as an intravenous anesthetic agent. Etomidate has a unique chemical structure that allows it to bind to specific receptors in the brain, leading to its anesthetic effects.
Mécanisme D'action
Etomidate works by binding to specific receptors in the brain, known as GABA-A receptors. These receptors are responsible for inhibiting the activity of neurons in the brain, leading to its anesthetic effects. Etomidate enhances the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and subsequent anesthesia.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects, including sedation, amnesia, and muscle relaxation. It also has minimal effects on the cardiovascular system, making it a preferred choice for patients who are at risk of cardiovascular instability.
Avantages Et Limitations Des Expériences En Laboratoire
Etomidate has several advantages for lab experiments, including its rapid onset of action and short duration of action. It also has minimal effects on the cardiovascular system, making it a preferred choice for experiments involving cardiovascular measurements. However, Etomidate has limitations, including its potential to cause adrenal suppression, which can lead to prolonged recovery times and increased risk of infection.
Orientations Futures
There are several future directions for the study of Etomidate, including its potential use in the treatment of status epilepticus. Additionally, further research is needed to better understand the mechanism of action of Etomidate and its effects on the cardiovascular system. Finally, the development of new analogs of Etomidate with improved pharmacological properties could lead to the development of more effective anesthetic agents.
Méthodes De Synthèse
Etomidate is synthesized by reacting 2-phenyl-2-propanol with ethyl iodide to form 2-ethylphenyl-2-propanol. This intermediate is then reacted with 4-ethoxybenzyl chloride to form N-[1-(4-ethoxyphenyl)ethyl]-2-phenyl-2-propanol. Finally, this compound is reacted with acetic anhydride to form N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide, also known as Etomidate.
Applications De Recherche Scientifique
Etomidate has been extensively studied in the scientific community due to its potential applications in the field of medicine. It is commonly used as an intravenous anesthetic agent in surgical procedures, particularly in patients who are at risk of cardiovascular instability. Etomidate has also been studied for its potential use in the treatment of status epilepticus, a condition characterized by prolonged seizures.
Propriétés
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-22-18-11-9-16(10-12-18)15(3)20-19(21)13-17-8-6-5-7-14(17)2/h5-12,15H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNGUVAFSSYRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5314969.png)
![4-(1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5314990.png)
![5-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314994.png)
![7-(3-chlorophenyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315004.png)
![4-methoxybenzyl 2-[3-(1-adamantylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B5315009.png)
![4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5315022.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)
![7-[(2-methoxy-3-pyridinyl)carbonyl]-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5315028.png)

![N-cyclopropyl-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315039.png)
![5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315053.png)
![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
